3-Chloropyrimido[1,2-a]benzimidazole
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Overview
Description
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position of the benzo ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminobenzimidazole with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or dimethyl sulfoxide (DMSO); catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In the context of anti-tuberculosis activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall .
Comparison with Similar Compounds
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-a]pyridine: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: Substituted with different functional groups, leading to variations in their pharmacological profiles.
Imidazo[1,2-a]pyridine analogues: Known for their anti-tuberculosis activity, but with different structural features and mechanisms of action.
The uniqueness of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
959245-17-1 |
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Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
3-chloropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H6ClN3/c11-7-5-12-10-13-8-3-1-2-4-9(8)14(10)6-7/h1-6H |
InChI Key |
WUHXHAFMVMXMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=N3)Cl |
Origin of Product |
United States |
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